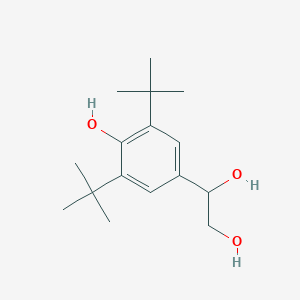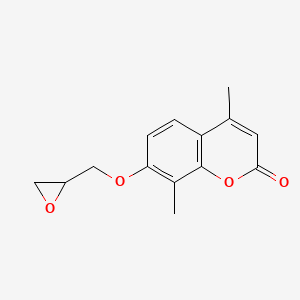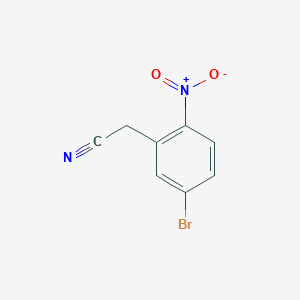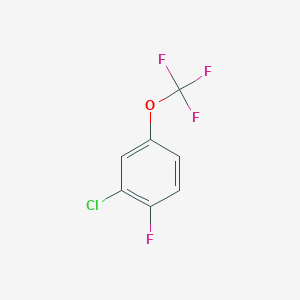
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene
Vue d'ensemble
Description
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene is a compound that is part of a broader class of chemicals known for their various applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties imparted by the fluorine atoms. The presence of both chloro and fluoro substituents on the benzene ring, along with a trifluoromethoxy group, suggests that this compound could be of interest in the study of aromatic substitution reactions and the development of new materials with specific electronic characteristics.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. The electrochemical fluorination of trifluoromethyl-substituted benzenes, as described in one study, involves the transformation of chlorobenzenes with a trifluoromethyl group into chlorine-containing perfluorocyclohexane derivatives . This method could potentially be adapted for the synthesis of 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is crucial in determining their reactivity and physical properties. X-ray crystallography has been used to determine the molecular structure of a crowded fluorinated benzene derivative . Similar structural analysis techniques could be employed to elucidate the precise geometry of 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene, which would be essential for understanding its reactivity and potential applications.
Chemical Reactions Analysis
Fluorinated compounds often undergo unique chemical reactions due to the high electronegativity and small size of fluorine. For instance, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from related compounds has been shown to facilitate electrophilic aromatic substitution on various aromatic substrates . This suggests that 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene could also participate in similar electrophilic substitution reactions, which could be useful in further functionalizing the molecule for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by the presence of fluorine atoms. These properties include boiling points, melting points, solubility, and chemical stability. The steric and electronic effects of the trifluoromethyl group and other substituents on the benzene ring can alter these properties, as seen in the synthesis and characterization of various fluorinated compounds . Detailed analysis of these properties for 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene would require experimental data, which could be inferred from studies on similar compounds.
Applications De Recherche Scientifique
Chemical Synthesis and Intermediate Compounds
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene has been utilized as an intermediate in the synthesis of a variety of organofluorine compounds. This chemical acts as a key intermediate, particularly in the generation of ortho-substituted derivatives, demonstrating its versatility in organic synthesis. Such applications are significant for advancing chemical research and development in various fields, including pharmaceuticals and materials science (Castagnetti & Schlosser, 2001).
Physical and Chemical Properties
Research into the physical and chemical properties of 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene, such as its geometric structure and conformation, has been conducted. Studies using gas electron diffraction and quantum chemical calculations have provided insights into its molecular structure, offering valuable information for further chemical analysis and applications (Shishkov et al., 2004).
Material Science and Polymer Research
In the field of material science, this compound has been employed in the synthesis of novel materials like fluoro-polyimides. These polyimides, synthesized from 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene and other compounds, exhibit exceptional properties such as high thermal stability and low moisture absorption, which are critical for various industrial applications (Xie et al., 2001).
Crystal Structure Analysis
The compound's usage extends to crystallography, where its derivatives have been analyzed to understand their crystal structures. This research contributes to a deeper comprehension of molecular interactions and the properties of various substituted benzenes, which is vital in the development of new materials and drugs (Li et al., 2005).
Propriétés
IUPAC Name |
2-chloro-1-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZHXCZNVAQUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033879.png)
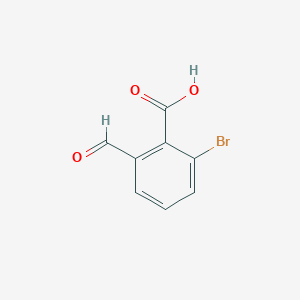
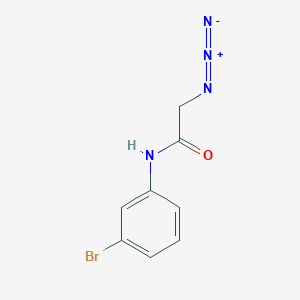
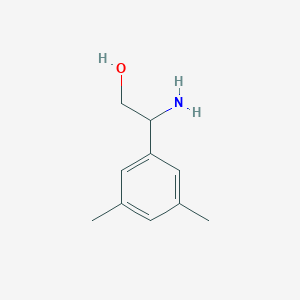
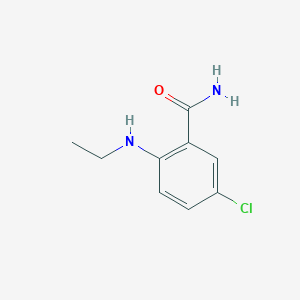
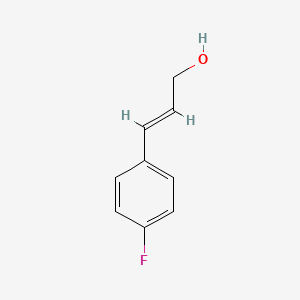
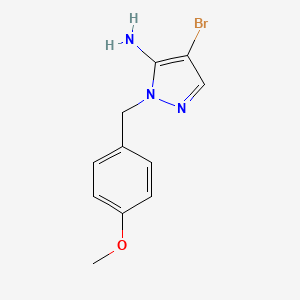

![(3aR,6aS)-rel-tert-Butyl 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3033891.png)
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3033893.png)
